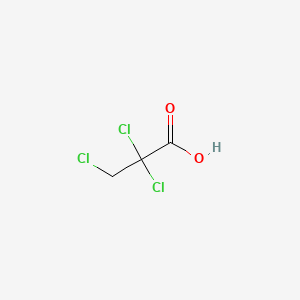
Chloropon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloropon is a herbicide that controls annnual & perennial grasses including couch and foxtails.
Wissenschaftliche Forschungsanwendungen
Remote Sensing and Photosynthesis Monitoring Chlorophyll a fluorescence (ChlF) is extensively used in studying photosynthesis at leaf and subcellular levels. It's now measurable from remote sensing platforms, providing a new optical means to track photosynthesis and gross primary productivity of terrestrial ecosystems (Porcar‐Castell et al., 2014).
Plant Physiology and Ecophysiology Studies ChlF analysis is a powerful technique in plant physiology and ecophysiology, offering insights into the organization and functionality of the photosynthetic process. It helps in understanding plant responses to environmental stress (Maxwell & Johnson, 2000).
Stress Physiology in Cereal Crops ChlF technique is useful in eco-physiological studies, especially in assessing cereal crop responses to various environmental stresses like water, heat, salt, and chilling stress (Sayed, 2003).
Understanding Photosynthetic Mechanisms ChlF is key in understanding the photosynthetic mechanisms and as an indicator of how plants respond to environmental changes. This information is crucial for crop improvement and ecological research (Murchie & Lawson, 2013).
Crop Production Strategies Routine use of ChlF to monitor photosynthetic performance can improve crop production strategies. It's particularly useful in screening programs for plant stress tolerance and enhancing crop yield and biomass (Baker & Rosenqvist, 2004).
Microalgal Biotechnology ChlF has become a convenient technique in microalgal biotechnology to monitor a culture’s photosynthetic performance. It's also used in experimental studies for optimizing biomass productivity and identifying marker processes for compound synthesis (Masojídek, Vonshak, & Torzillo, 2010).
Postharvest Research in Ornamental Foliage ChlF transient analysis is validated for determining postharvest changes in the photosynthetic apparatus in ornamental foliage species. This technique can predict postharvest stresses and longevity of cut foliage (Wijethunga et al., 2022).
Horticultural Research Chlorophyll fluorescence imaging (CFI) is used in horticultural research, especially in diagnosing biotic or abiotic stresses in preharvest and postharvest conditions. CFI can detect stresses before visual symptoms appear, aiding in genotype screening (Gorbe & Calatayud, 2012).
In Situ Phytoplankton Monitoring Chlorophyll a fluorometry is used for in situ monitoring of phytoplankton in the ocean, providing estimates of phytoplankton biomass and helping in oceanographic research (Leeuw, Boss, & Wright, 2013).
Eigenschaften
CAS-Nummer |
3278-46-4 |
|---|---|
Produktname |
Chloropon |
Molekularformel |
C3H3Cl3O2 |
Molekulargewicht |
177.41 g/mol |
IUPAC-Name |
2,2,3-trichloropropanoic acid |
InChI |
InChI=1S/C3H3Cl3O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) |
InChI-Schlüssel |
QZEKHJXYZSJVCL-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)(Cl)Cl)Cl |
Kanonische SMILES |
C(C(C(=O)O)(Cl)Cl)Cl |
Aussehen |
Solid powder |
melting_point |
65.5 °C |
Andere CAS-Nummern |
3278-46-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Chloropon; Omnidel; TCP; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



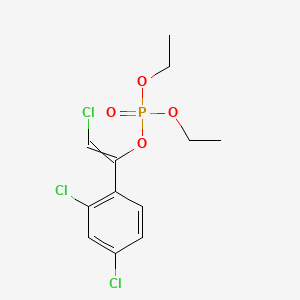
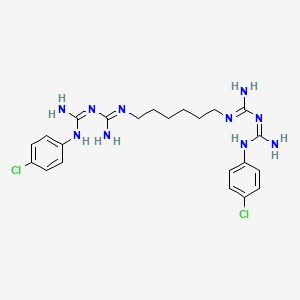
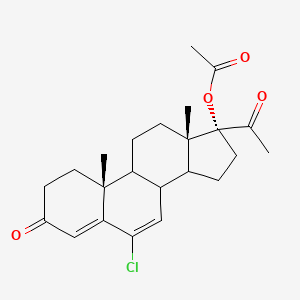

![N-(3-chloro-4-methylphenyl)-N'-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-5-yl]methyl]-urea](/img/structure/B1668730.png)
![(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1668732.png)
![3-Hydroxy-6-methyl-2-[4-(methylethyl)phenyl]chromen-4-one](/img/structure/B1668733.png)
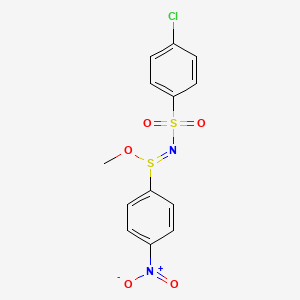

![(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668738.png)
![N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide](/img/structure/B1668739.png)
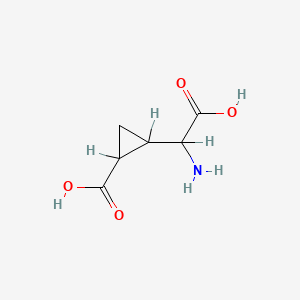

![N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B1668745.png)